molecular formula C7H4Cl2N2O B2484276 4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on CAS No. 1201676-03-0

4,6-Dichlor-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on

Katalognummer: B2484276
CAS-Nummer: 1201676-03-0
Molekulargewicht: 203.02
InChI-Schlüssel: HCTXYCGMWHOAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one exhibit promising antileishmanial properties. For instance, a study synthesized various derivatives that demonstrated significant in vitro activity against visceral leishmaniasis with some compounds showing effective inhibition rates in animal models . Although the specific compound 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has not been extensively studied for this application directly, its structural analogs suggest potential similar efficacy.

Anticancer Properties

The compound's structure allows it to interact with various biological targets. Preliminary studies suggest that pyrrolopyridines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of designing new anticancer agents that target specific pathways in cancer cells.

Synthetic Pathways

The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through several methodologies:

  • Cyclization Reactions : Utilizing cyclization techniques to form the pyrrolidine ring.
  • Ugi Reaction Modifications : The Ugi reaction can be employed to create complex structures that include the pyrrolopyridine framework. This approach allows for the incorporation of various functional groups that may enhance biological activity .

Case Study 1: Antileishmanial Efficacy

In a recent study focused on synthesizing derivatives of pyrroloquinolinones, researchers found that certain compounds exhibited high efficacy against Leishmania parasites in both in vitro and in vivo settings. The lead compound demonstrated a significant reduction in parasite load in infected animal models, suggesting a viable therapeutic pathway for treating leishmaniasis using structurally similar compounds to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .

Case Study 2: Anticancer Screening

Another study investigated a series of pyrrolopyridine derivatives for their anticancer activity. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data on 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was not highlighted, its structural similarities to effective derivatives suggest potential for similar anticancer properties.

Wirkmechanismus

Vorbereitungsmethoden

The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the reaction of 3-bromomethyl-2,6-dichloroisonicotinic acid ethyl ester with ammonium hydroxide in tetrahydrofuran . The reaction is carried out at room temperature for 18 hours . This method is commonly used in research and development settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:

Biologische Aktivität

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1201676-03-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula: C7H4Cl2N2O
  • Molecular Weight: 203.02 g/mol
  • IUPAC Name: 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
  • Appearance: Solid
  • Purity: 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. The compound has been evaluated against various bacterial strains with promising results.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMIC (μg/mL)Control (MIC μg/mL)
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneStaphylococcus aureus12.5Ciprofloxacin (2)
Escherichia coli25Ciprofloxacin (2)

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that while it is not as potent as ciprofloxacin, it may serve as a lead compound for further development in antibacterial therapies .

Anticancer Activity

The anticancer properties of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have also been investigated. It has shown potential in inhibiting cancer cell growth in various in vitro studies.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneHT-29 (Colon Cancer)10.5
MCF7 (Breast Cancer)15.0

The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in both HT-29 and MCF7 cell lines. These findings suggest its potential utility in cancer therapeutics .

The mechanism through which 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one exerts its biological effects is still under investigation. Preliminary studies indicate that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Case Studies

In a recent study exploring the structure–activity relationship of pyrrole derivatives, researchers synthesized various analogs of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one to assess their biological activity. The study found that modifications to the pyrrole ring significantly influenced both antibacterial and anticancer activities .

Eigenschaften

IUPAC Name

4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTXYCGMWHOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201676-03-0
Record name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.